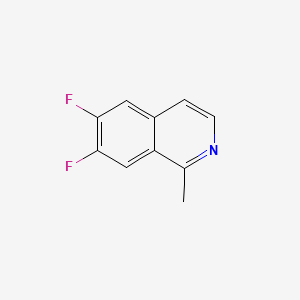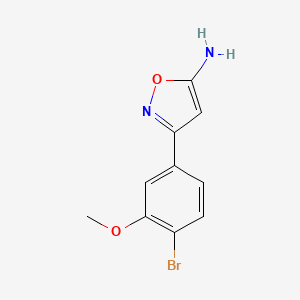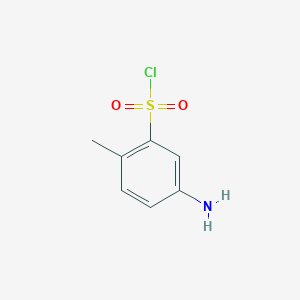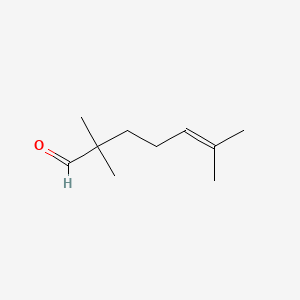
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is employed in the development of agrochemicals and materials science
作用機序
The mechanism of action of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-3-(methylamino)propan-2-ol: Similar structure but without the hydrochloride salt.
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Another trifluoromethyl compound with different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a hexafluoromethyl group instead of trifluoromethyl .
Uniqueness
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is unique due to its specific combination of trifluoromethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized research and industrial applications.
特性
分子式 |
C5H11ClF3NO |
|---|---|
分子量 |
193.59 g/mol |
IUPAC名 |
1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(10,3-9-2)5(6,7)8;/h9-10H,3H2,1-2H3;1H |
InChIキー |
YKCRZUHLDAWDJS-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)(C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)



![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)



![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)

![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)

